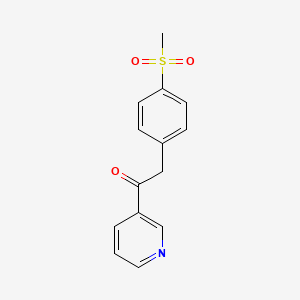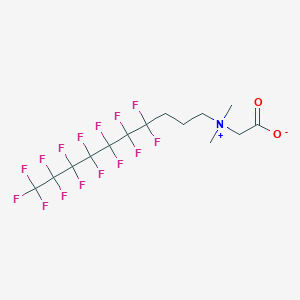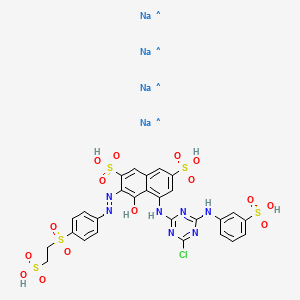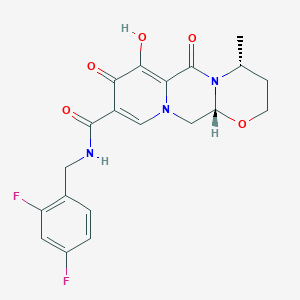
1-ethyl-3,4-diMethyl-5-ACETYL-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, yielding regioisomeric pyrazoles . Another method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs cost-effective and scalable methods. For instance, the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst offers eco-friendly attributes and simplifies reaction workup .
化学反应分析
Types of Reactions: 1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as bromine or other oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, often using halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Aryl halides, copper powder, KOtBu.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized pyrazole derivatives, while substitution reactions can produce N-arylpyrazoles .
科学研究应用
1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole has numerous applications in scientific research:
作用机制
The mechanism by which 1-ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory properties could be linked to the inhibition of pro-inflammatory cytokines .
相似化合物的比较
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-Cyanoacetyl-3,5-dimethylpyrazole
- 3(5)-Aminopyrazoles
Uniqueness: 1-Ethyl-3,4-dimethyl-5-acetyl-1H-pyrazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may offer enhanced stability, reactivity, or specific biological activities .
属性
CAS 编号 |
1338247-20-3 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22026 |
同义词 |
1-ethyl-3,4-diMethyl-5-ACETYL-1H-pyrazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







